molecular formula C11H15N3O4 B11864429 tert-Butyl methyl(4-nitropyridin-2-yl)carbamate CAS No. 1245648-38-7

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate

Cat. No.: B11864429
CAS No.: 1245648-38-7
M. Wt: 253.25 g/mol
InChI Key: CPOCSJGZXVGERP-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

tert-Butyl methyl(4-nitropyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or modification of their activity. The molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl methyl(4-nitropyridin-2-yl)carbamate include:

Uniqueness

This compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for applications that require selective interactions with molecular targets .

Biological Activity

Introduction

Tert-butyl methyl(4-nitropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N2O3. Its structure includes:

  • Carbamate Group : Enhances solubility and reactivity.
  • Nitropyridine Ring : Contributes to the compound's biological activity through electron-withdrawing properties.

These structural features play a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways critical for cellular function.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical signaling pathways. For instance, it has been studied for its potential to inhibit protein methyltransferases, which are essential in regulating gene expression and cellular signaling.

Case Study 1: Inhibition of Protein Methyltransferases

A study utilized MALDI-MS assays to evaluate the inhibitory effects of this compound on protein methyltransferases. Results demonstrated that at concentrations as low as 50 nM, the compound significantly reduced tri-methylation of substrate peptides, indicating its potential as a selective inhibitor .

Case Study 2: Synthesis of Bioactive Molecules

The compound has also been employed as an intermediate in synthesizing bioactive molecules with therapeutic potential against various diseases. Its ability to undergo oxidation and reduction reactions allows for the generation of diverse derivatives tailored for specific biological applications .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Enzyme InhibitionInhibits protein methyltransferases at low concentrations (50 nM)
Synthesis RoleServes as an intermediate for bioactive molecule synthesis
Potential Therapeutic ApplicationsInvestigated for use in treating neurological disorders and cancer

Research Applications

This compound is utilized in various fields:

  • Medicinal Chemistry : As a precursor for developing pharmaceuticals targeting neurological disorders and cancer.
  • Biological Studies : Explored for its role in enzyme inhibition and receptor binding.
  • Chemical Synthesis : Used as an intermediate in producing complex organic molecules.

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13(4)9-7-8(14(16)17)5-6-12-9/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCSJGZXVGERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856238
Record name tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-38-7
Record name tert-Butyl methyl(4-nitropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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